5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 3'-(gamma,gamma-Dimethylallyl)wighteone; 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone
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Overview
Description
5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one, also known as 3’-(gamma,gamma-Dimethylallyl)wighteone or 5,7,4’-Trihydroxy-6,3’-diprenylisoflavone, is a naturally occurring isoflavone. Isoflavones are a class of flavonoids, which are polyphenolic compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and prenylated side chains, contributing to its biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one typically involves the use of various organic reactions. One common method includes the use of Claisen-Schmidt condensation followed by cyclization and prenylation reactions. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and substituted isoflavones .
Scientific Research Applications
5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of natural health products and supplements .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
Genistein: Another isoflavone with similar antioxidant and anticancer properties.
Daidzein: Known for its estrogenic activity and use in hormone replacement therapy.
Biochanin A: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one is unique due to its dual prenylated side chains, which enhance its lipophilicity and biological activity compared to other isoflavones .
Properties
Molecular Formula |
C25H32O5 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C25H32O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-22-12-21(27)18(9-6-15(3)4)24(28)23(22)25(19)29/h5-6,8,10-11,13,18,21-24,26-28H,7,9,12H2,1-4H3 |
InChI Key |
IUWXEMOBQIEOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)CC=C(C)C)O)C |
Origin of Product |
United States |
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